![molecular formula C7H6ClN3S B056714 4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine CAS No. 112969-42-3](/img/structure/B56714.png)
4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine
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Overview
Description
“4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine” is a compound that is used in organic synthesis, as a catalytic agent, and as a petrochemical additive . It is also used as an intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine in 56% yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H6ClN3S . The InChI code for this compound is 1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN .Physical And Chemical Properties Analysis
The molecular weight of this compound is 174.65 g/mol . It has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .Scientific Research Applications
Synthesis of 2-Cyanopyrimidines
This compound plays a crucial role in the synthesis of 2-Cyanopyrimidines . It is converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .
Role in Drug Development
Pyrimidines, including this compound, are present in many drugs such as the CNS depressant phenobarbital, the anti-HIV agent zidovudine, and the hyperthyroidism drug propylthiouracil .
Diuretic Applications
Pyrimidines have been used as diuretics , which are substances that promote diuresis, the increased production of urine.
Anti-Inflammatory Applications
Pyrimidines have also been used for their anti-inflammatory properties . They can help reduce inflammation and swelling.
Anti-Malarial Applications
Pyrimidines have been used in the treatment of malaria . They can inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Anti-Tumor Applications
Pyrimidines have been used as anti-tumor agents . They can inhibit the growth of tumor cells and induce apoptosis.
Role in Nucleic Acid Components
Pyrimidines are essential components of nucleic acids like uracil, thymine, and cytosine . They play a crucial role in the structure and function of DNA and RNA.
Role in Vitamin B1
Pyrimidines are components of Vitamin B1 (thiamine) , which is essential for the metabolism of carbohydrates.
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-4-10-6(8)5(3-9)7(11-4)12-2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUZBAZMYJPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370904 |
Source
|
Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine | |
CAS RN |
112969-42-3 |
Source
|
Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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